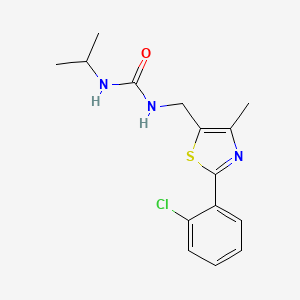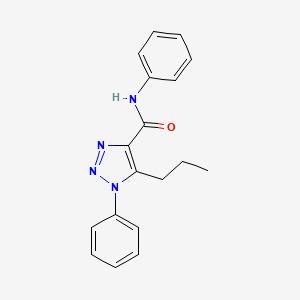
N,1-二苯基-5-丙基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of diphenyl and propyl groups attached to the triazole ring, along with a carboxamide functional group
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Triazole derivatives, including this compound, have shown promise as enzyme inhibitors and ligands for biological targets. They are investigated for their potential as therapeutic agents in treating diseases such as cancer and infections.
Medicine: The compound’s biological activity makes it a candidate for drug development. It is studied for its potential to interact with specific molecular targets and pathways involved in disease processes.
Industry: N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is explored for its use in the development of new materials with desirable properties, such as polymers and coatings.
作用机制
Target of Action
Triazole derivatives are known to bind to a variety of enzymes and receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes , which could be a potential mode of action for this compound.
Biochemical Pathways
Some triazole derivatives have been reported to exhibit excellent inhibition against α-glucosidase , suggesting that this compound may affect carbohydrate metabolism pathways.
Pharmacokinetics
Triazoles are known to be highly soluble in water , which could potentially impact their bioavailability.
Result of Action
Triazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Action Environment
It is known that triazoles are highly soluble in water , which suggests that their action could be influenced by the hydration status of the environment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition reaction between an azide and an alkyne. The general synthetic route can be outlined as follows:
Preparation of Azide Intermediate: The azide intermediate can be synthesized by reacting an appropriate amine with sodium azide under suitable conditions.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the triazole ring.
Functional Group Modification: The resulting triazole compound is further modified to introduce the diphenyl and propyl groups, as well as the carboxamide functional group.
Industrial Production Methods: Industrial production of N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole ring or the phenyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
相似化合物的比较
N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar triazole derivatives:
4,5-diphenyl-imidazol-1,2,3-triazole: This compound shares a similar triazole core but differs in the substitution pattern and functional groups.
1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds have a pyrazole ring instead of a triazole ring and exhibit different biological activities.
Indole derivatives: Indole-based compounds have a different heterocyclic structure but share some similar biological activities, such as antiviral and anticancer properties.
The uniqueness of N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
N,1-diphenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-9-16-17(18(23)19-14-10-5-3-6-11-14)20-21-22(16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVJMYIHQGJRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
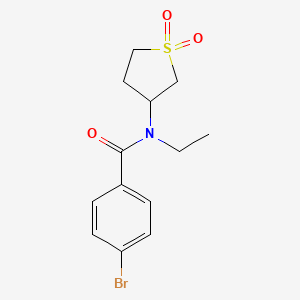
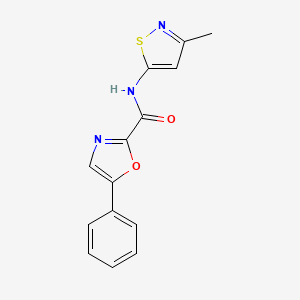
![2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2495342.png)
![N-[(2-chlorophenyl)methyl]-2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2495343.png)
![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid](/img/structure/B2495344.png)
![2-[[(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-yl]amino]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2495346.png)
![3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)
![[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B2495348.png)
![methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride, Mixture of diastereomers](/img/structure/B2495349.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2495352.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2495354.png)
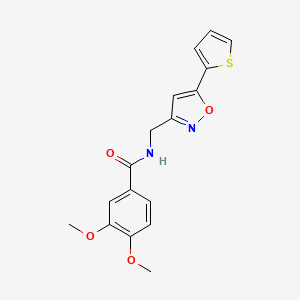
amine dihydrochloride](/img/structure/B2495356.png)
